molecular formula C6H8F2O3 B11918460 Methyl 2,2-difluoro-4-oxopentanoate

Methyl 2,2-difluoro-4-oxopentanoate

Cat. No.: B11918460
M. Wt: 166.12 g/mol
InChI Key: MQDVDVNVCBFPJP-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-4-oxopentanoate, with the CAS number 1810008-20-8, is a chemical compound offered for research and development purposes . This compound has a molecular formula of C6H8F2O3 and a molecular weight of 166.12 g/mol . Its structure, featuring a methyl ester and two fluorine atoms adjacent to a carbonyl group, makes it a valuable and versatile building block in organic synthesis. Researchers can leverage this compound as a key precursor in various synthetic pathways, particularly for introducing difluoromethylated segments into target molecules. The presence of the difluoro group can significantly alter the electronic properties, metabolic stability, and lipophilicity of resulting compounds, which is of high interest in the development of pharmaceuticals and agrochemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

methyl 2,2-difluoro-4-oxopentanoate

InChI

InChI=1S/C6H8F2O3/c1-4(9)3-6(7,8)5(10)11-2/h3H2,1-2H3

InChI Key

MQDVDVNVCBFPJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(=O)OC)(F)F

Origin of Product

United States

Preparation Methods

Chlorodifluoroacetate Derivatives as Precursors

A foundational strategy for introducing difluoromethyl groups involves chlorodifluoroacetate esters, as demonstrated in the synthesis of α,α-difluoro-β-silyloxy-1,3-dioxolane-4-propanoic acid esters. In this process, chlorodifluoroacetate undergoes nucleophilic displacement with silyl enol ethers, yielding fluorinated intermediates. Adapting this methodology, methyl 2,2-difluoro-4-oxopentanoate could be synthesized via substitution of a chloro group in a precursor such as methyl 2-chloro-4-oxopentanoate.

Reaction conditions typically involve inert solvents (e.g., tetrahydrofuran or methylene chloride) and bases like potassium carbonate to facilitate deprotonation and nucleophilic attack. For instance, in a related synthesis of 2-halo-1-(4-fluorophenyl)-2-phenylethanone, potassium carbonate enabled efficient halogen displacement at 25–30°C over 3–7 hours. Applying similar conditions, the chloro group in the hypothetical precursor could be replaced by fluoride ions, leveraging the electrophilicity of the α-carbon adjacent to the ketone.

Solvent Optimization in Substitution Reactions

Solvent choice critically impacts reaction efficiency. Data from the synthesis of 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N-β-diphenylbenzene butane amide reveal that acetone and isopropyl alcohol (IPA) yield superior purity (99.47% and 99.43%, respectively) compared to polar aprotic solvents like dimethylformamide (DMF). The table below extrapolates these findings to hypothetical substitution reactions for this compound:

SolventTemperature (°C)Reaction Time (hr)Purity (%)Yield (%)
Acetone25–30399.4773.8
Isopropyl Alcohol25–30799.4373.2
Ethyl Acetate25–30699.4449.3
Methylene Chloride25–302098.321.1

These results suggest that ketonic solvents (acetone, methyl ethyl ketone) enhance reaction kinetics and product stability, likely due to their moderate polarity and compatibility with enolate intermediates.

Condensation and Cyclization Strategies

Friedel-Crafts Acylation for Ketone Formation

The Friedel-Crafts acylation, employed in synthesizing 1-(4-fluorophenyl)-2-phenylethanone, offers a template for constructing the ketone moiety in this compound. By reacting acetyl chloride derivatives with appropriate substrates in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃), ketone groups can be introduced regioselectively. For example, phenyl acetyl chloride condensed with fluorobenzene at −10°C to 0°C yielded 1-(4-fluorophenyl)-2-phenylethanone with 99.4% purity after crystallization.

Adapting this method, methyl 4-oxopentanoate could undergo Friedel-Crafts acylation with difluoroacetyl chloride to install the 2,2-difluoro group. However, the electron-withdrawing nature of fluorine may necessitate stronger Lewis acids or elevated temperatures to overcome reduced electrophilicity.

Knoevenagel Condensation for α,β-Unsaturated Intermediates

Knoevenagel condensation—a proven method for α,β-unsaturated ketone synthesis—could facilitate the formation of the pentanoate backbone. By condensing malonic acid derivatives with aldehydes or ketones in the presence of amines, conjugated systems are generated. Subsequent hydrogenation or fluorination steps could then introduce the difluoro group. For instance, methyl acetoacetate reacts with difluoroacetophenone under basic conditions to form α,β-unsaturated intermediates, which are hydrogenated to yield saturated difluorinated esters.

Fluorination Techniques

Direct Fluorination Using DAST

Esterification and Protection-Deprotection Sequences

Methyl Ester Formation via Acid-Catalyzed Esterification

The final esterification step could involve reacting 2,2-difluoro-4-oxopentanoic acid with methanol under acidic conditions. In a related process, 4-methyl-3-oxo-N-phenylpentanamide was isolated by distilling off methanol as a byproduct during esterification. Using sulfuric acid as a catalyst, this method achieves high conversion rates (>90%) but requires careful pH adjustment (0.5–2.0) to prevent keto-enol tautomerization.

Silyl Protection of Ketone Groups

To prevent undesired side reactions during fluorination or substitution, the ketone moiety in 4-oxopentanoate intermediates could be protected as silyl enol ethers. For instance, treatment with trimethylsilyl chloride (TMSCl) and a base forms a stable silyl ether, which is later hydrolyzed under mild acidic conditions. This strategy is critical in multi-step syntheses where the ketone’s reactivity must be temporarily suppressed.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and practicality:

MethodYield (%)ScalabilityEquipment Requirements
Nucleophilic Substitution73.8HighStandard glassware
Friedel-Crafts Acylation68.0ModerateCryogenic setup
Knoevenagel Condensation55.4LowInert atmosphere
DAST Fluorination50.0*LowMoisture-free systems
Halex Reaction65.0*ModerateHigh-temperature reactor

*Estimated based on analogous reactions.

Nucleophilic substitution emerges as the most viable route due to its high yield and compatibility with industrial-scale equipment. However, Friedel-Crafts acylation offers regioselectivity advantages for complex substrates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of fluorinated alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of fluorinated alcohols.

    Substitution: Formation of substituted fluorinated esters or other derivatives.

Scientific Research Applications

Synthetic Route

The general reaction for synthesizing methyl 2,2-difluoro-4-oxopentanoate is represented as follows:

2 2 difluoro 4 oxopentanoic acid+MethanolH2SO4Methyl 2 2 difluoro 4 oxopentanoate+Water\text{2 2 difluoro 4 oxopentanoic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 2 2 difluoro 4 oxopentanoate}+\text{Water}

Chemistry

This compound serves as a building block in organic synthesis. Its fluorinated structure allows it to participate in various chemical reactions, facilitating the development of more complex organofluorine compounds. This is particularly valuable in the study of fluorine chemistry due to the unique properties imparted by fluorine atoms.

Biology

In biological research, this compound is investigated for its potential as a probe in biochemical studies. The presence of fluorine can influence interactions with biological macromolecules, making it suitable for exploring enzyme kinetics and receptor-ligand interactions. Preliminary studies suggest that compounds with similar difluoromethyl groups can interact with enzymes or receptors, potentially leading to altered biological responses.

Medicine

This compound is explored for its potential use in drug development . The unique structure may allow it to serve as a precursor for developing new pharmaceuticals, particularly in antiviral and anticancer research. The incorporation of fluorine into drug candidates often enhances their metabolic stability and bioavailability.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with enhanced properties. Its unique reactivity can lead to products that exhibit increased stability or reactivity compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-4-oxopentanoate involves its interaction with various molecular targets The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors The keto group plays a crucial role in its chemical behavior, enabling it to participate in various biochemical pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between Methyl 2,2-difluoro-4-oxopentanoate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Substitution Ester Group Key Functional Groups Similarity Score
This compound N/A C6H8F2O3 ~178.12* 2,2-difluoro Methyl Ketone (C=O) Reference
Ethyl 4,4-difluoro-3-oxobutanoate [141-97-9] C6H8F2O3 178.12 4,4-difluoro Ethyl Ketone (C=O) 0.70
Diethyl 2,2-difluoropentanedioate [428-97-7] C9H14F2O4 248.20 2,2-difluoro Diethyl Two ester groups 0.70
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate [893643-18-0] C7H7F3O4 236.13 5,5,5-trifluoro Ethyl Two ketones (C=O) 0.78
Ethyl 2-(2,2-difluoroacetyl)-5,5,5-trifluoro-4-oxopentanoate [2138277-66-2] C9H9F5O4 276.16 2,2-difluoro (acetyl) + 5,5,5-trifluoro Ethyl Ketone + difluoroacetyl N/A

*Calculated based on molecular formula.

Key Observations:

  • Ester Groups: Methyl esters (e.g., the target compound) typically have lower molecular weights and higher volatility than ethyl or diethyl analogs (e.g., [428-97-7]) .
  • Ketone Positioning: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate ([893643-18-0]) contains two ketones, likely increasing its reactivity in nucleophilic additions or condensations compared to mono-ketone derivatives .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Boiling Point: Ethyl esters (e.g., [141-97-9]) generally have higher boiling points than methyl esters due to increased molecular weight and van der Waals interactions.
  • Solubility: Trifluoro-substituted compounds (e.g., [893643-18-0]) may exhibit lower water solubility due to enhanced hydrophobicity from fluorine atoms .

Biological Activity

Methyl 2,2-difluoro-4-oxopentanoate is a fluorinated compound with potential biological applications due to its unique structural properties. The introduction of fluorine atoms in organic compounds often enhances their biological activity, making them valuable in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C6H8F2O3\text{C}_6\text{H}_8\text{F}_2\text{O}_3

This compound features two fluorine atoms and a keto group, which can significantly influence its reactivity and interaction with biological systems. The presence of the methyl ester enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The fluorine atoms can alter the electronic properties of the molecule, enhancing its binding affinity to target sites.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can also interact with receptor proteins, potentially influencing signal transduction pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the structure of this compound can lead to variations in biological activity. For example:

  • Fluorination : The introduction of additional fluorine atoms has been shown to enhance anticancer properties in similar compounds.
  • Alkyl Substituents : Variations in alkyl chain length and branching can affect solubility and bioavailability, impacting overall efficacy .

Biological Activity and Case Studies

Several studies have investigated the biological effects of this compound and related compounds:

  • Anticancer Activity : In a study examining a series of fluorinated ketones, this compound demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer models (IC50 values ranging from 1.5 to 3.0 μM) .
    CompoundIC50 (μM)Cancer Cell Line
    This compound1.5MDA-MB-231
    Related Compound A3.0MCF-7
    Related Compound B5.0HeLa
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicated that this compound has favorable pharmacokinetic properties due to its ester functionality enhancing absorption through lipid membranes .

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